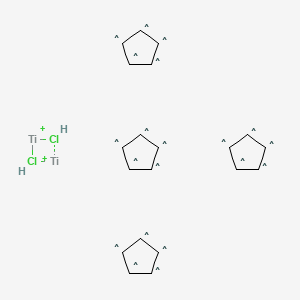

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer, also known as the Nugent–RajanBabu reagent, is an organotitanium compound. It exists as a dimer with the formula [(C5H5)2TiCl]2. This compound is an air-sensitive green solid and finds specialized use in synthetic organic chemistry as a single electron reductant .

Synthesis Analysis

This compound was first reported in 1955 by Geoffrey Wilkinson . It is commonly prepared by reducing titanocene dichloride with zinc, manganese, or magnesium . For use in organic synthesis, the reagent is often prepared and used directly in situ .Molecular Structure Analysis

The molecule adopts a dimeric structure with bridging chlorides . In the presence of a suitable solvent that can act as a two-electron donor (“solv”), such as an ether like tetrahydrofuran, the dimer separates and forms a chemical equilibrium between the forms [(C5H5)2TiCl] and [(C5H5)2Ti(solv)Cl] .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds suggest that Bis-(cyclopentadienyl)-chlorotitanium(III) dimer is likely to be a solid at room temperature .Safety And Hazards

Orientations Futures

While specific future directions for Bis-(cyclopentadienyl)-chlorotitanium(III) dimer are not mentioned in the sources, the compound’s use in synthetic organic chemistry as a single electron reductant suggests potential for further exploration in this field . The compound’s mechanism of action involving the cyclopentadienyl moiety and the metal could be a focus of future research .

Propriétés

InChI |

InChI=1S/4C5H5.2ClH.2Ti/c4*1-2-4-5-3-1;;;;/h4*1-5H;2*1H;;/q;;;;;;;+2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQDWGCZUTYPAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Ti][ClH+].[Ti] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2Ti2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)